N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine scaffold. This structure is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, which can be used in the treatment of various cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine derivative with 2,2-diphenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
化学反应分析
Types of Reactions
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated as a potential anticancer agent due to its kinase inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用机制
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, it prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key residues .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity but differ in their specific targets and potency.
Uniqueness
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
生物活性
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression and other diseases.
The primary mechanism of action for this compound involves its interaction with Cyclin-Dependent Kinase 2 (CDK2) . By binding to the active site of CDK2, it forms crucial hydrogen bonds with specific amino acids such as Leu83. This interaction leads to the inhibition of CDK2 activity, which is critical for cell cycle progression, resulting in cell growth arrest at the G0-G1 phase. The inhibition of this kinase is associated with significant cytotoxic effects on cancer cell lines, notably MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.
Biological Activity and Efficacy
Numerous studies have evaluated the biological activity of this compound. Key findings include:
- Cytotoxicity : The compound exhibits potent cytotoxic activity against various cancer cell lines. For instance, it has shown IC50 values indicating effective inhibition of cell proliferation in MCF-7 and HCT-116 cells.
- Apoptosis Induction : Flow cytometric analyses suggest that this compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly. This indicates a shift towards pro-apoptotic signaling pathways .
Case Studies
- In Vitro Studies : The compound was tested against A549 (lung cancer) and HCT-116 cell lines using MTT assays. Results showed that derivatives similar to this compound demonstrated a wide range of anti-proliferative activities, with some derivatives showing IC50 values as low as 8.21 µM against A549 cells .
- Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound towards EGFR (Epidermal Growth Factor Receptor), revealing its potential as an EGFR inhibitor with significant binding interactions.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics and stability in biological systems. The compound's structure allows for effective interaction with target proteins involved in key signaling pathways relevant to cancer biology.
Summary of Biological Activities
Activity Type | Observations |
---|---|
Cytotoxicity | Significant inhibition of MCF-7 and HCT-116 cell growth |
Apoptosis Induction | Increased BAX/Bcl-2 ratio indicating pro-apoptotic effects |
Kinase Inhibition | Effective CDK2 inhibition leading to cell cycle arrest |
Molecular Interactions | Strong binding affinity towards EGFR and other kinases |
属性
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2/c31-24(22(18-10-4-1-5-11-18)19-12-6-2-7-13-19)28-29-17-26-23-21(25(29)32)16-27-30(23)20-14-8-3-9-15-20/h1-17,22H,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNKNRQVCOSNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。